molecular formula C11H16N5O7P B12921639 3'-O-Methyladenosine 5'-(dihydrogen phosphate) CAS No. 60091-04-5

3'-O-Methyladenosine 5'-(dihydrogen phosphate)

Cat. No.: B12921639
CAS No.: 60091-04-5
M. Wt: 361.25 g/mol
InChI Key: RUDAEXXULRVEOW-IOSLPCCCSA-N
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Description

The compound ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms. This compound is significant in various biochemical processes and has numerous applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:

    Formation of the purine base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simpler organic molecules.

    Glycosylation: The purine base is then glycosylated with a sugar moiety, specifically a tetrahydrofuran derivative, under acidic or basic conditions to form the nucleoside.

    Phosphorylation: The nucleoside is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in the study of nucleic acids and their functions.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors involved in nucleic acid metabolism.

    Pathways: It influences pathways related to DNA and RNA synthesis, repair, and regulation.

Comparison with Similar Compounds

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its specific structure and functional groups. Similar compounds include:

    Adenosine monophosphate (AMP): A nucleotide involved in energy transfer.

    Guanosine monophosphate (GMP): Another nucleotide with roles in cellular signaling.

    Cytidine monophosphate (CMP): A nucleotide important for RNA synthesis.

These compounds share structural similarities but differ in their specific purine or pyrimidine bases and functional groups, leading to distinct biological roles and applications.

Properties

CAS No.

60091-04-5

Molecular Formula

C11H16N5O7P

Molecular Weight

361.25 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O7P/c1-21-8-5(2-22-24(18,19)20)23-11(7(8)17)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1

InChI Key

RUDAEXXULRVEOW-IOSLPCCCSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O

Origin of Product

United States

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